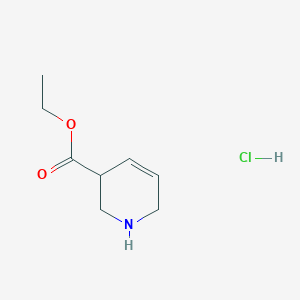
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Derivatives
Recent research demonstrates the versatility of thiophene carboxamides in synthesizing a variety of chemical compounds. For instance, El-Meligie et al. (2020) used 3-amino-4-cyano-2-thiophenecarboxamides as synthons to create thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives, showcasing the potential for developing new chemical structures (El-Meligie et al., 2020).
Ring Opening and Derivative Formation
Gazizov et al. (2015) studied the ring opening in pyrrolidine-1-carboxamides, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. This research highlights the chemical versatility of carboxamide derivatives in synthesizing diverse compounds (Gazizov et al., 2015).
Antimicrobial and Antiproliferative Activities
Ghorab et al. (2013) synthesized novel thiophene derivatives and thienopyrimidines with significant antiproliferative activity, particularly against breast and colon cancer cell lines. This study underscores the potential of thiophene carboxamides in medicinal chemistry and drug development (Ghorab et al., 2013).
Electron Transport Applications
Hu et al. (2015) explored the use of n-type conjugated polyelectrolytes with thiophene units for electron transport layers in polymer solar cells. Their work demonstrates the applicability of thiophene derivatives in the field of renewable energy and materials science (Hu et al., 2015).
Bioinorganic Chemistry
Singh et al. (2009) synthesized Co(II) complexes with thiophene-2-glyoxal derived Schiff bases, exploring their antimicrobial activities. This research provides insight into the role of thiophene derivatives in bioinorganic chemistry and their potential in antimicrobial applications (Singh et al., 2009).
Propiedades
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-11-1-2-12(17)15(11)5-7-19-6-4-14-13(18)10-3-8-20-9-10/h3,8-9H,1-2,4-7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULSIXNURICMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2737350.png)
![2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2737351.png)


![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)
methyl}amino)acetate](/img/structure/B2737357.png)
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737359.png)
![Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2737360.png)
![4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2737361.png)


![N-(3,3-diphenylpropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2737367.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B2737372.png)